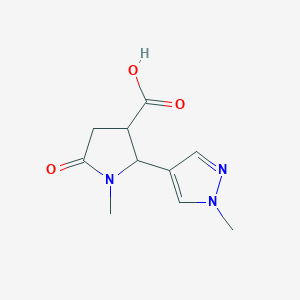
1-(4-Methylpiperidin-2-yl)ethan-1-ol
Descripción general
Descripción
“1-(4-Methylpiperidin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1339729-15-5 . It has a molecular weight of 143.23 and its IUPAC name is 1-(4-methyl-2-piperidinyl)ethanol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpiperidin-2-yl)ethan-1-ol” is 1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3 . This indicates that the compound has a molecular formula of C8H17NO .Aplicaciones Científicas De Investigación
Synthesis of Chiral Ligands
1-(4-Methylpiperidin-2-yl)ethan-1-ol has been used in the synthesis of novel chiral ligands such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These ligands exhibit unique behavior in stereocontrol of catalytic reactions, notably in the enantioselective addition of diethylzinc to benzaldehyde, offering new avenues in asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Complexation with Metal Cations
Research demonstrates the formation of dihelicate and mononuclear complexes when ethane-bridged ligands, including derivatives of 1-(4-Methylpiperidin-2-yl)ethan-1-ol, interact with metal cations like copper(I), cobalt(II), and iron(II). These complexes have distinct structural and electrochemical properties, contributing to the understanding of coordination chemistry (Youinou, Ziessel, & Lehn, 1991).
DNA Interaction Studies
In a study, a novel Schiff base ligand derived from 1-(4-Methylpiperidin-2-yl)ethan-1-ol was synthesized and its DNA binding properties were investigated. The findings suggest that compounds based on this structure could be potent drug candidates due to their DNA binding activity, especially when enhanced with agents like H2O2 (Kurt, Temel, Atlan, & Kaya, 2020).
Development of Electrooptic Films
1-(4-Methylpiperidin-2-yl)ethan-1-ol derivatives have been utilized in the fabrication of electrooptic films. These films show promise due to their unique microstructure and nonlinear optical response, which are crucial in advanced photonic and electronic applications (Facchetti et al., 2006).
Catalysis in Organic Synthesis
This compound has been explored in tungsten(0)-catalyzed reactions with secondary amines, leading to the creation of diamines containing the tetrahydrofuran ring. Such reactions demonstrate its utility in novel synthetic routes, potentially leading to new pharmaceuticals or materials (Kocięcka et al., 2018).
PMR Spectroscopy and Stereochemistry
1-(4-Methylpiperidin-2-yl)ethan-1-ol and its derivatives have been subject to PMR spectroscopy to determine stereochemistry and conformational properties. This research aids in understanding the structural dynamics of such compounds, which is crucial in designing more effective pharmaceuticals (Casy, 1966).
Safety And Hazards
The safety information for “1-(4-Methylpiperidin-2-yl)ethan-1-ol” includes several hazard statements: H301, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(4-methylpiperidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPRLKJOAEPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)
amine](/img/structure/B1426874.png)
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)

![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)







